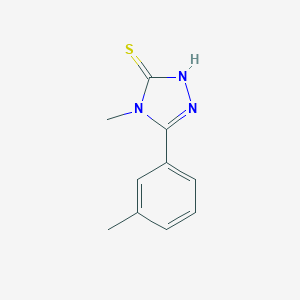

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-4-3-5-8(6-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSMLYNSNAEUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357179 | |

| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333313-78-3 | |

| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steps

-

Formation of Thiosemicarbazide :

-

Cyclization to Triazole Core :

Key Parameters and Yields

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thiosemicarbazide | CS₂, NaOH | H₂O | 25°C | 2 | 85 |

| Cyclization | CH₃I, EtOH | Ethanol | 80°C | 6 | 78 |

This method achieves moderate yields but requires careful control of pH and temperature to avoid side reactions such as over-methylation.

Hydrazine-Based Cyclization with Carbon Disulfide

An alternative route employs hydrazine derivatives directly cyclized with carbon disulfide, followed by functionalization.

Procedure Overview

-

Hydrazine Preparation :

-

3-Methylphenylhydrazine is treated with acetyl chloride to form the acetyl hydrazine derivative.

-

-

Cyclization with CS₂ :

-

The acetylated hydrazine reacts with CS₂ under basic conditions (KOH) to form the triazole-thione intermediate.

-

-

Methylation :

Optimization Insights

-

Solvent Choice : Dimethylformamide (DMF) enhances reaction homogeneity and yield compared to ethanol.

-

Catalyst Use : Triethylamine (Et₃N) accelerates cyclization by deprotonating intermediates.

Characterization and Analytical Validation

Post-synthesis, the compound is rigorously characterized to confirm structural integrity:

Spectroscopic Data

Industrial-Scale Synthesis Considerations

Scaling laboratory methods necessitates adjustments for efficiency and safety:

-

Continuous Flow Reactors : Reduce reaction times and improve heat management during cyclization.

-

Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High selectivity, moderate yields | Requires toxic CS₂ |

| Hydrazine Cyclization | Scalable, fewer steps | Lower yields due to byproducts |

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Corrosion Inhibition

Overview : The compound has been extensively studied for its effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments.

Key Findings :

- A study conducted by Mehmeti and Berisha (2017) demonstrated that 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol significantly reduces corrosion rates in mild steel exposed to sulfuric acid solutions. The mechanism involves the formation of a protective film on the metal surface, which inhibits corrosive processes .

- Electrochemical tests showed that self-assembled monolayers of this compound on silver electrodes exhibit promising anticorrosive properties, as evidenced by electrochemical impedance spectroscopy and polarization measurements .

Coordination Chemistry

Overview : The coordination chemistry of this compound has been explored through its complexes with various metal ions.

Key Findings :

- Research by Taherih et al. (2015) investigated dimeric and polymeric mercury(II) complexes containing this triazole-thiol ligand. The study provided insights into the ligand's coordination behavior and potential applications in materials science .

- These complexes have shown interesting properties that could be harnessed for developing new materials with specific electronic or optical characteristics.

Biological Studies

Overview : The biological activities of this compound have been investigated in various contexts.

Key Findings :

- A recent study by Farooq et al. (2023) focused on synthesizing and characterizing derivatives of 1,2,4-triazoles that include this compound. The biological evaluation indicated potential antimicrobial and antifungal activities .

- Additionally, the compound's derivatives have been evaluated for their pharmacological properties, suggesting potential applications in drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. In the case of its potential anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The 1,2,4-triazole-3-thiol scaffold allows diverse functionalization. For example, Schiff base derivatives (e.g., compounds in ) are synthesized via condensation with aldehydes, while S-alkylation (e.g., ) introduces alkyl or aryl groups at the thiol position.

- Yield Variations : Yields depend on substituent reactivity. Schiff base formation typically achieves 70–81% yields , whereas S-alkylation yields range from 74–83% .

Key Observations :

- Antioxidant Activity: Electron-donating groups (e.g., -NH₂, -SH) enhance radical scavenging. For instance, AT exhibits potent DPPH scavenging (IC₅₀: 12.5 μM) due to its -NH₂ group . In contrast, derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity .

- Antimicrobial and Antiviral Activity: Derivatives with halogenated aryl groups (e.g., 4-fluoro-3-phenoxyphenyl) demonstrate significant anti-tubercular activity (MIC: 6.25–12.5 μg/mL) .

Physicochemical and Electrochemical Properties

Table 3: Physicochemical and Electrochemical Data

Key Observations :

- Electrochemical Behavior: Thiol-containing triazoles undergo irreversible oxidation, forming disulfide dimers.

- Thermal Stability : Melting points correlate with substituent bulkiness. Derivatives with para-substituted aryl groups (e.g., 4-ethoxyphenyl) exhibit higher melting points (226–227°C) .

Biological Activity

4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 333313-78-3) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antioxidant, and anticancer properties. The unique structure of triazoles allows for interactions with various biological targets, making them valuable in pharmaceutical development.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a triazole ring with a thiol group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 211.27 g/mol |

| CAS Number | 333313-78-3 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values for this compound against different microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

| Candida albicans | 62.5 |

These results indicate that the compound possesses significant antimicrobial activity at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been investigated. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. The results indicated that it exhibits robust antioxidant activity comparable to standard antioxidants like ascorbic acid.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro tests showed that it has cytotoxic effects on various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

Cytotoxicity Results

The following table presents the cytotoxicity data from MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma (IGR39) | 15 |

| Triple-Negative Breast Cancer (MDA-MB-231) | 20 |

These findings suggest that the compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action .

Structure-Biological Activity Relationship

The variations in substituents on the triazole ring significantly influence the biological activity of these compounds. Modifications can enhance or reduce their efficacy against specific targets. For instance, studies have shown that different substituents can affect both antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Study : A comprehensive study synthesized several derivatives of triazole thiols and evaluated their antimicrobial activities. The most potent derivatives were found to be effective against resistant strains of bacteria .

- Anticancer Study : Another investigation focused on the synthesis of hydrazone derivatives from triazoles and their cytotoxic effects on cancer cells. These derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.